molecular formula C13H14FNO3 B8034187 tert-butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate

tert-butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate

Cat. No.: B8034187
M. Wt: 251.25 g/mol
InChI Key: SINUGUJHRDJMPF-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl ester group, a fluorine atom, and a hydroxyl group attached to the indole ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, carbonyl compounds, and reduced indole derivatives .

Scientific Research Applications

tert-Butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate involves:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-fluoro-2-hydroxy-1H-indole-1-carboxylate is unique due to the combination of the tert-butyl ester, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl 5-fluoro-2-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-13(2,3)18-12(17)15-10-5-4-9(14)6-8(10)7-11(15)16/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINUGUJHRDJMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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